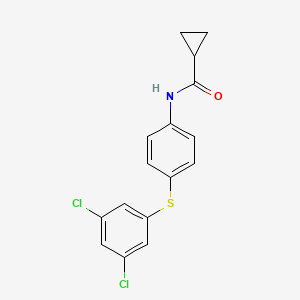![molecular formula C17H10ClFN2O3 B13088902 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)
9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of chloro, fluoro, and benzyl groups adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
The synthesis of 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction typically involves the use of palladium catalysts and boronic acid derivatives as reagents .
Analyse Chemischer Reaktionen
9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study various biochemical pathways.
Wirkmechanismus
The mechanism of action of 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione include other quinoline derivatives and heterocyclic compounds. For example, 9-benzyl-7-chloro-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one is a related compound with a similar core structure but different substituents . The presence of different functional groups in these compounds can lead to variations in their chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C17H10ClFN2O3 |
|---|---|
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
9-benzyl-7-chloro-6-fluoro-1H-[1,2]oxazolo[3,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C17H10ClFN2O3/c18-11-7-13-10(6-12(11)19)15(22)14-16(20-24-17(14)23)21(13)8-9-4-2-1-3-5-9/h1-7,20H,8H2 |
InChI-Schlüssel |
JTQIPRFASTWFSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)C4=C2NOC4=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13088828.png)
![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
![1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088845.png)
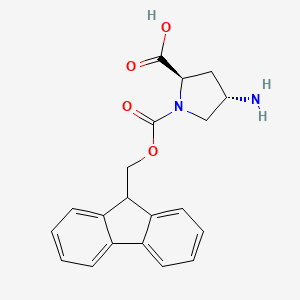
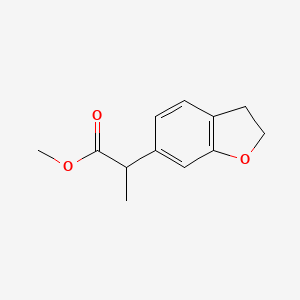
![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)

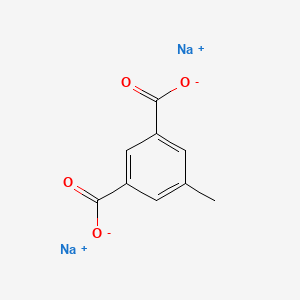
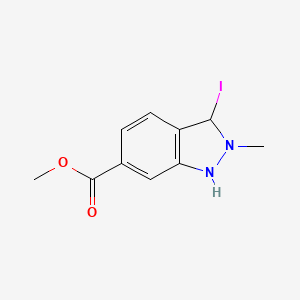
![7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13088883.png)
![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)

![4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13088897.png)
